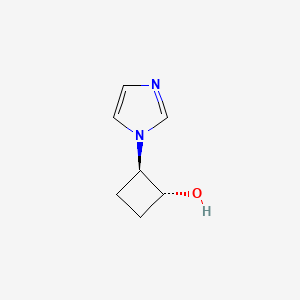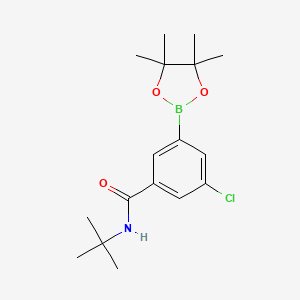![molecular formula C12H17NO B1485490 trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol CAS No. 2161248-42-4](/img/structure/B1485490.png)
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol (TBCO) is an interesting and important compound that has been studied in recent years due to its potential applications in a variety of scientific fields. TBCO is a cyclic amine with a unique structure that has been the focus of numerous research studies.
Wissenschaftliche Forschungsanwendungen
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has a range of applications in scientific research. It is used as an intermediate in the synthesis of various other compounds, such as aminocyclobutane carboxylic acids, which are important building blocks for drug discovery and development. This compound can also be used as a starting material for the synthesis of other cyclic amines, such as cyclopentane and cyclohexane amines. In addition, this compound has been used in the synthesis of functionalized cyclic peptides, which have potential applications in the development of drugs with improved bioavailability.
Wirkmechanismus
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is known to interact with a variety of proteins and enzymes, which makes it an attractive target for drug discovery and development. The exact mechanism of action of this compound is not yet fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes, which then triggers a cascade of biochemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, improve cognitive performance, and reduce the risk of certain types of cancer. In addition, this compound has been shown to inhibit the growth of certain types of bacteria, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its structure makes it an ideal starting material for the synthesis of other compounds. In addition, this compound is relatively stable and can be used in a variety of solvents. However, this compound is also known to be toxic at high concentrations, and it is not suitable for use in certain types of experiments.
Zukünftige Richtungen
The potential applications of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol are vast, and there are a number of possible future directions for research. These include the development of new drugs based on this compound, the use of this compound as a starting material for the synthesis of other compounds, and the use of this compound in the development of new antibiotics. In addition, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic targets. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it interacts with proteins and enzymes.
Eigenschaften
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13(11-7-8-12(11)14)9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPBVRNVVLAJF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

